(3,3-Dimethylcyclopentyl)methanol

Description

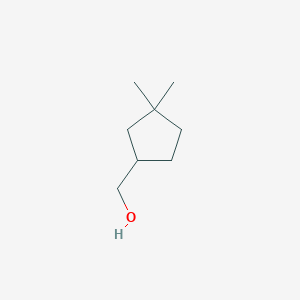

Structure

3D Structure

Properties

Molecular Formula |

C8H16O |

|---|---|

Molecular Weight |

128.21 g/mol |

IUPAC Name |

(3,3-dimethylcyclopentyl)methanol |

InChI |

InChI=1S/C8H16O/c1-8(2)4-3-7(5-8)6-9/h7,9H,3-6H2,1-2H3 |

InChI Key |

LSZXVUJJTONWHR-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C1)CO)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dimethylcyclopentyl Methanol and Analogues

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a cornerstone of synthetic planning, allowing chemists to deconstruct a target molecule into simpler, commercially available starting materials. For (3,3-dimethylcyclopentyl)methanol (B6163143), this process reveals key disconnections and strategic bond formations that guide the synthetic approach.

Identification of Key Synthetic Intermediates and Building Blocks

The primary disconnection for (3,3-dimethylcyclopentyl)methanol is the C-C bond between the cyclopentyl ring and the methanol (B129727) group. This suggests a precursor such as a 3,3-dimethylcyclopentanecarboxylic acid or its corresponding aldehyde, which can be reduced to the target alcohol. Another key intermediate is 3,3-dimethylcyclopentanone (B1585620).

A common and effective strategy involves the reduction of 3,3-dimethylcyclopentanone. This ketone can be synthesized through various methods, including the intramolecular cyclization of a suitable dicarboxylic acid or its derivative. For instance, the ketonic decarboxylation of 3,3-dimethyladipic acid can yield 3,3-dimethylcyclopentanone.

Alternatively, a Grignard reaction provides a powerful tool for forming the crucial C-C bond. The reaction between a Grignard reagent derived from a halogenated 3,3-dimethylcyclopentane and formaldehyde (B43269) would directly yield the target alcohol. However, the synthesis of the substituted cyclopentane (B165970) halide might be challenging. A more practical approach involves the reaction of a cyclopentyl Grignard reagent with a suitable electrophile.

Development of Novel Synthetic Routes

The quest for more efficient and selective synthetic methods has led to the development of novel routes to (3,3-dimethylcyclopentyl)methanol and its analogues. These routes often incorporate modern synthetic techniques to control stereochemistry and improve sustainability.

Stereoselective and Enantioselective Synthesis Approaches

While (3,3-dimethylcyclopentyl)methanol itself is achiral, the synthesis of its chiral analogues presents a significant challenge. Stereoselective and enantioselective approaches are crucial for obtaining specific stereoisomers, which can have distinct biological activities.

One approach involves the use of chiral catalysts in reactions such as hydrogenation or cyclization. For example, a highly enantio- and diastereoselective intramolecular Stetter reaction has been developed for the synthesis of substituted cyclopentanones, which can then be reduced to the corresponding alcohols. organic-chemistry.org Asymmetric Heck reactions have also been employed to set up key stereocenters in cyclopentane ring systems. scribd.com Molecular modeling and dynamics simulations can aid in understanding the stereochemical outcome of these reactions, helping to design more effective chiral auxiliaries or catalysts. elsevierpure.comnih.gov

Exploration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing synthetic design, aiming to reduce waste, minimize energy consumption, and use renewable resources. frontiersin.org In the context of synthesizing cyclopentane derivatives, this has led to the exploration of catalytic methods and the use of environmentally benign reagents and solvents. frontiersin.orgresearchgate.net

For instance, the use of solid acid catalysts or enzymatic transformations can replace traditional stoichiometric reagents, leading to cleaner reaction profiles. The development of aqueous-phase hydrogenation-rearrangement tandem reactions for producing cyclopentanone (B42830) from bio-based furan (B31954) compounds is a notable example of a green and sustainable route. researchgate.net Furthermore, utilizing byproducts from industrial processes, such as dicyclopentadiene (B1670491) from petroleum cracking, as starting materials aligns with the principles of atom economy and waste reduction. google.com The direct synthesis of dimethyl carbonate from methanol and CO2 under low pressure also represents a greener alternative to traditional methods. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is a critical step in any synthetic sequence to maximize the yield of the desired product and minimize the formation of byproducts. For the synthesis of (3,3-dimethylcyclopentyl)methanol, this involves a careful study of various reaction parameters.

In the case of the Grignard reaction, factors such as the choice of solvent, temperature, and the nature of the Grignard reagent and substrate are crucial. mdpi.com For instance, while diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents, others like methyl tert-butyl ether (MTBE) might be explored to improve outcomes. mdpi.com The concentration of the Grignard reagent can also significantly impact the reaction's efficiency. mdpi.com

For reduction reactions, such as the conversion of a ketone or aldehyde to an alcohol, the choice of reducing agent is paramount. While powerful reagents like lithium aluminum hydride (LiAlH4) are effective, milder and more selective reagents like sodium borohydride (B1222165) (NaBH4) are often preferred for their functional group tolerance and safer handling. Catalytic hydrogenation over metal catalysts like palladium on carbon (Pd/C) is another important method, where optimization of pressure, temperature, and catalyst loading is key to achieving high yields and selectivity. mdpi.com

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanism is fundamental to controlling the outcome of a chemical transformation. For the synthesis of (3,3-dimethylcyclopentyl)methanol and its analogues, mechanistic studies can shed light on the formation of intermediates and transition states, guiding the optimization of reaction conditions.

For example, in the reaction of cyclopentylmethanol with hydrogen bromide, the possibility of a ring-expansion to form a more stable carbocation has been a subject of investigation. stackexchange.com While a primary carbocation is generally unstable, a concerted 1,2-alkyl shift displacing a water molecule could rationalize the formation of a six-membered ring product. stackexchange.com Such mechanistic insights are crucial for predicting and controlling potential side reactions.

Elucidation of Transition State Structures

The stereochemical outcome and reactivity in the reduction of cyclic ketones like 3,3-dimethylcyclopentanone are governed by the energetics of the possible transition states. While specific computational studies on 3,3-dimethylcyclopentanone are not prevalent in the literature, extensive research on analogous systems, particularly substituted cyclohexanones, provides a robust framework for understanding the key principles. acs.org

The reduction of a cyclic ketone by a hydride reagent proceeds through a nucleophilic attack on the carbonyl carbon. For a non-planar ring system, the hydride can approach from two distinct faces, often termed axial and equatorial attack, leading to different stereoisomeric products if the ring is appropriately substituted. The geometry of the transition state is influenced by a combination of steric hindrance, torsional strain, and electronic effects. acs.org

Computational studies, often employing density functional theory (DFT), are instrumental in mapping the potential energy surface of the reaction. These studies calculate the structures and energies of reactants, products, and, most importantly, the transition states connecting them. For the hydride reduction of cyclohexanones, it has been shown that the reaction does not always proceed through the lowest energy "chair" conformation of the reactant. Instead, higher-energy "twist-boat" conformers can play a significant, and sometimes dominant, role. acs.org The transition state itself is a fleeting arrangement where the C-H bond from the hydride is partially formed, and the C=O double bond is partially broken.

In the case of 3,3-dimethylcyclopentanone, the cyclopentane ring exists in a dynamic equilibrium of puckered conformations, primarily envelope and twist forms. The presence of the gem-dimethyl group at the C3 position significantly influences the conformational preference and the steric accessibility of the two faces of the carbonyl group at C1. A transition state model would need to account for the steric clash between the incoming bulky hydride reagent and the methyl groups, as well as the hydrogen atoms on the cyclopentane ring. The preferred trajectory of the nucleophile aims to minimize these steric interactions, a principle known as the Bürgi-Dunitz trajectory.

For similar cyclic ketones, it has been demonstrated that the energy barrier for hydrogen abstraction can be submerged, and the reaction may proceed through the formation of a barrierless pre-reactive complex. nih.gov For example, in the reaction of the hydroxyl radical with cyclopentanone, a pre-reactive complex is formed through van der Waals interactions before proceeding to the transition state for hydrogen abstraction. nih.gov Similar principles of forming an initial complex between the hydride reagent and the ketone would apply in the synthesis of (3,3-Dimethylcyclopentyl)methanol.

Kinetic Studies of Reaction Processes

Kinetic studies provide quantitative insight into reaction rates, mechanisms, and the factors that influence them. Such studies for the synthesis of (3,3-Dimethylcyclopentyl)methanol would involve measuring the rate of disappearance of the 3,3-dimethylcyclopentanone reactant or the rate of appearance of the alcohol product under various conditions (e.g., changing temperature, concentration of reactants, or catalyst).

While specific kinetic data for the reduction of 3,3-dimethylcyclopentanone is scarce, studies on related reactions offer valuable parallels. For example, the kinetics of reactions involving cyclopentanone and its derivatives have been investigated in other contexts. In the gas-phase reaction of cyclopentanone with hydroxyl radicals, the rate coefficient was measured to be 2.94 × 10⁻¹² cm³ s⁻¹ at room temperature. nih.gov Kinetic studies on the reductive amination of cyclopentanone using ruthenium-based catalysts have also been performed, showing how product yield changes with reaction time, temperature, and pressure. researchgate.net

In the context of hydride reductions, kinetic studies on substituted cyclohexanones have revealed how the steric bulk of the hydride reagent and the conformational properties of the ketone affect the reaction rate. For instance, lithium tri-sec-butylborohydride (L-Selectride), a sterically demanding reagent, exhibits higher activation barriers and thus slower reaction rates compared to the less hindered lithium aluminum hydride. acs.org

A hypothetical kinetic study on the reduction of 3,3-dimethylcyclopentanone would likely reveal that the gem-dimethyl group at the C3 position influences the reaction rate. This substitution could affect the rate by sterically hindering the approach of the hydride reagent or by altering the electronic properties of the carbonyl group through conformational changes in the ring.

Below is a table summarizing kinetic data for reactions involving cyclopentanone analogues, illustrating the type of information gained from such studies.

| Reaction | Reactant(s) | Catalyst/Reagent | Temperature (°C) | Pressure (MPa) | Product Yield/Rate Coefficient | Reference |

| Reductive Amination | Cyclopentanone, Ammonia, Hydrogen | Ru/Nb₂O₅-L | 90 | 2 | 84% yield of Cyclopentylamine | researchgate.net |

| Radical Reaction | Cyclopentanone, OH Radical | - | Room Temp | - | Rate coefficient: 2.94 × 10⁻¹² cm³ s⁻¹ | nih.gov |

| Hydride Reduction of a Piperidone | N-Boc-2,2-dimethyl-4-piperidone | LiAlH(OtBu)₃ | -78 | - | ΔG‡ = 24.9 kcal mol⁻¹ (calculated activation free energy) | acs.org |

| Hydride Reduction of a Tropinone | N-Methyl-8-azabicyclo[3.2.1]octan-3-one | LiAlH(OtBu)₃ | -78 | - | ΔG‡ = 25.3 kcal mol⁻¹ (calculated activation free energy) | acs.org |

Advanced Structural and Stereochemical Studies

Elucidation of Stereochemical Features and Absolute Configuration

The separation and characterization of the enantiomers of (3,3-Dimethylcyclopentyl)methanol (B6163143) would be a critical first step in its comprehensive structural analysis.

Diastereomeric and Enantiomeric Resolution Techniques

In the absence of specific studies on (3,3-Dimethylcyclopentyl)methanol, we can infer potential resolution strategies based on established methods for chiral alcohols. One common approach involves the formation of diastereomeric derivatives. By reacting the racemic alcohol with a chiral resolving agent, such as an enantiomerically pure carboxylic acid or its derivative, a mixture of diastereomers is formed. These diastereomers, having different physical properties, could potentially be separated by techniques like fractional crystallization or chromatography. Subsequent removal of the chiral auxiliary would yield the individual enantiomers of (3,3-Dimethylcyclopentyl)methanol.

Another powerful technique is chiral chromatography, where the racemic mixture is passed through a stationary phase that is itself chiral. The differential interaction between the enantiomers and the chiral stationary phase leads to their separation.

Table 1: Potential Diastereomeric and Enantiomeric Resolution Techniques for (3,3-Dimethylcyclopentyl)methanol

| Technique | Description | Potential Chiral Agent/Stationary Phase |

| Diastereomeric Salt Formation | Reaction with a chiral acid to form diastereomeric esters, followed by separation and hydrolysis. | Mosher's acid, camphorsulfonic acid |

| Chiral Chromatography (HPLC/GC) | Separation based on differential interaction with a chiral stationary phase. | Cyclodextrin-based columns, Pirkle-type columns |

| Enzymatic Resolution | Selective enzymatic acylation or hydrolysis of one enantiomer. | Lipases, esterases |

This table is hypothetical and based on general chemical principles, as no specific data for (3,3-Dimethylcyclopentyl)methanol is available.

Spectroscopic and Crystallographic Determination of Absolute Configuration

Once the enantiomers are resolved, determining their absolute configuration is paramount. X-ray crystallography is the definitive method for this purpose. If a suitable single crystal of an enantiomer or a derivative containing a heavy atom can be obtained, its analysis can provide an unambiguous assignment of the (R) or (S) configuration.

Spectroscopic methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), can also be employed. These techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental spectra with those predicted by quantum chemical calculations for a known configuration, the absolute stereochemistry can be determined. Nuclear Magnetic Resonance (NMR) spectroscopy, using chiral solvating or derivatizing agents, can also be used to distinguish between enantiomers and, in some cases, to assign the absolute configuration by analyzing the anisotropic effects.

Conformational Analysis and Energy Landscapes of (3,3-Dimethylcyclopentyl)methanol

The five-membered cyclopentane (B165970) ring is not planar and exists in various puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" and the "half-chair". The presence of the gem-dimethyl group at the C3 position and the hydroxymethyl group at the C1 position would significantly influence the conformational preferences and the energy barriers between different conformers.

Spectroscopic Probes for Conformational Dynamics

Variable-temperature NMR spectroscopy would be a valuable tool to study the conformational dynamics of (3,3-Dimethylcyclopentyl)methanol. By analyzing the changes in the NMR spectrum at different temperatures, it might be possible to determine the relative populations of different conformers and the energy barriers for their interconversion. Coupling constants (J-values) obtained from high-resolution NMR spectra can also provide information about the dihedral angles and thus the preferred conformation of the molecule in solution.

Computational Modeling of Conformational Isomers

In the absence of experimental data, computational modeling using methods like Density Functional Theory (DFT) and molecular mechanics can provide significant insights into the conformational landscape of (3,3-Dimethylcyclopentyl)methanol. These calculations can be used to predict the geometries and relative energies of the various possible conformers (e.g., different envelope and half-chair forms) and to map the potential energy surface for their interconversion.

Table 2: Hypothetical Conformational Isomers of (3,3-Dimethylcyclopentyl)methanol and Predicted Relative Energies

| Conformer | Description | Predicted Relative Energy (kcal/mol) |

| Envelope (C1-endo) | C1 atom is out of the plane of the other four carbon atoms. | (Data Not Available) |

| Envelope (C3-endo) | C3 atom is out of the plane. | (Data Not Available) |

| Half-Chair (C1-C2 twist) | C1 and C2 atoms are displaced in opposite directions from the plane of the other three. | (Data Not Available) |

| Half-Chair (C2-C3 twist) | C2 and C3 atoms are displaced in opposite directions. | (Data Not Available) |

This table illustrates the types of conformers that could be studied. The relative energy values would require specific computational studies to be determined.

X-ray Crystallography of Key Derivatives for Structural Confirmation

As previously mentioned, single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the three-dimensional structure of a molecule. Obtaining a crystalline derivative of (3,3-Dimethylcyclopentyl)methanol, such as a p-nitrobenzoate or a 3,5-dinitrobenzoate ester, would be highly beneficial. The heavy atoms in these derivatives would facilitate the solution of the phase problem in X-ray crystallography, leading to a precise determination of bond lengths, bond angles, and, most importantly, the absolute configuration of the chiral center. The solid-state conformation observed in the crystal structure would also provide a valuable reference point for the conformational analysis in solution and for validating computational models.

Theoretical and Computational Chemistry of 3,3 Dimethylcyclopentyl Methanol

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

There are no published studies detailing the use of quantum chemical calculations to determine the optimized molecular geometry, bond lengths, bond angles, and electronic properties of (3,3-Dimethylcyclopentyl)methanol (B6163143).

Density Functional Theory (DFT) Studies

Specific DFT studies, which would offer a balance between computational cost and accuracy for determining the electronic structure, electron density distribution, and spectroscopic properties of (3,3-Dimethylcyclopentyl)methanol, have not been found.

Ab Initio Methods for High-Accuracy Calculations

High-accuracy ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, which would provide benchmark data on the molecule's energetic and structural properties, are not available in the literature for this compound.

Computational Prediction of Reactivity and Reaction Pathways

There is no research available that computationally predicts the reactivity and potential reaction pathways of (3,3-Dimethylcyclopentyl)methanol.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, which would identify the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites of electrophilic and nucleophilic attack, has not been performed on this molecule.

Reaction Coordinate Mapping and Energy Barrier Calculations

No studies have been published that map the reaction coordinates or calculate the energy barriers for potential reactions involving (3,3-Dimethylcyclopentyl)methanol, which would be crucial for understanding its kinetic stability and reaction mechanisms.

Molecular Dynamics Simulations

Molecular dynamics simulations, which would provide insights into the conformational dynamics, solvent effects, and transport properties of (3,3-Dimethylcyclopentyl)methanol in different environments, have not been reported.

Investigation of Solvent Effects and Intermolecular Interactions

The chemical and physical properties of (3,3-Dimethylcyclopentyl)methanol are significantly influenced by its environment, particularly the solvent. Computational methods are instrumental in dissecting the complex interplay between the solute and solvent molecules.

The interactions between (3,3-Dimethylcyclopentyl)methanol and various solvents are primarily governed by the formation of hydrogen bonds and weaker van der Waals forces. The hydroxyl group (-OH) of the alcohol can act as both a hydrogen bond donor and acceptor. The nature and strength of these interactions dictate the molecule's conformation, solubility, and reactivity in different media.

Computational studies typically employ a combination of quantum mechanics (QM) and molecular mechanics (MM) methods to model these interactions. Solvation models can be broadly categorized into explicit and implicit models.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation box around the solute. This allows for a detailed description of specific solute-solvent interactions, such as hydrogen bonding. researchgate.net Molecular dynamics (MD) simulations using explicit solvent can reveal the structure of the solvation shell and the dynamics of solvent exchange. cas.cznih.gov For (3,3-Dimethylcyclopentyl)methanol, this would involve surrounding the molecule with a number of solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent like hexane) and calculating the interaction energies.

Quantum-chemical calculations, such as Density Functional Theory (DFT), can be used to determine the geometries and energies of solute-solvent clusters. rsc.org These calculations can provide detailed information about the hydrogen bond lengths, angles, and binding energies between (3,3-Dimethylcyclopentyl)methanol and solvent molecules. For instance, a study on cyclopentanone (B42830) and methanol mixtures used quantum-chemical calculations to corroborate experimental findings on cross-associations. researchgate.net

The table below illustrates hypothetical interaction energies and hydrogen bond characteristics for (3,3-Dimethylcyclopentyl)methanol with different solvents, as would be determined by computational methods.

| Solvent | Dielectric Constant | Interaction Energy (kcal/mol) | H-Bond Length (Å) (O-H···O) | H-Bond Angle (°) (O-H···O) |

|---|---|---|---|---|

| Water | 80.1 | -7.5 | 1.85 | 175 |

| Methanol | 32.7 | -6.2 | 1.90 | 172 |

| Acetone | 20.7 | -4.8 | 2.05 | 168 |

| Chloroform | 4.8 | -2.5 | 2.20 | 160 |

| Hexane (B92381) | 1.9 | -0.9 | N/A | N/A |

This table is a representative example based on general principles of intermolecular interactions and has been generated for illustrative purposes.

The data demonstrates that polar, protic solvents like water and methanol are expected to form strong hydrogen bonds with the hydroxyl group of (3,3-Dimethylcyclopentyl)methanol, leading to more negative interaction energies. In contrast, non-polar solvents like hexane would interact primarily through weaker dispersion forces.

Computational Design and Screening of Novel Derivatives

Computational chemistry plays a crucial role in the rational design of novel derivatives of (3,3-Dimethylcyclopentyl)methanol with tailored properties. By modifying the parent structure in silico, it is possible to screen a large number of potential candidates for desired characteristics before undertaking expensive and time-consuming synthesis and experimental testing.

The process typically involves the following steps:

Scaffold Modification: The (3,3-Dimethylcyclopentyl)methanol scaffold can be systematically modified by adding or substituting functional groups at various positions. For example, one could introduce electron-withdrawing or electron-donating groups to the cyclopentane (B165970) ring or modify the hydroxymethyl group to an ether, ester, or amide.

Property Calculation: For each designed derivative, a range of physicochemical and biological properties can be calculated using computational methods. These can include:

Electronic Properties: Such as dipole moment, polarizability, and frontier molecular orbital energies (HOMO/LUMO), which can indicate reactivity.

Solubility: Predicted using models like COSMO-RS. rsc.org

Lipophilicity (logP): An important parameter for predicting a molecule's behavior in biological systems.

Binding Affinity: If the target is a biological macromolecule (e.g., an enzyme or receptor), molecular docking and more advanced methods like free energy perturbation (FEP) can be used to predict the binding affinity of the derivatives.

Virtual Screening and Lead Identification: The calculated properties of the derivatives are then compared to a set of desired criteria. This allows for the filtering and ranking of the virtual library of compounds to identify the most promising candidates for synthesis.

The table below presents a hypothetical example of a computational screening of novel derivatives of (3,3-Dimethylcyclopentyl)methanol, targeting a hypothetical enzyme active site.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Calculated logP | Predicted Aqueous Solubility (mg/L) |

|---|---|---|---|---|

| (3,3-Dimethylcyclopentyl)methanol | Parent Compound | -5.2 | 1.8 | 550 |

| Derivative A | Esterification of -OH with Acetic Acid | -4.5 | 2.5 | 200 |

| Derivative B | Oxidation of -CH2OH to -COOH | -6.8 | 1.2 | 1200 |

| Derivative C | Substitution of a methyl group with -CF3 | -5.9 | 2.7 | 150 |

| Derivative D | Introduction of an amino group at C4 | -7.1 | 1.1 | 1500 |

This table is a representative example based on general principles of computational drug design and has been generated for illustrative purposes.

From this hypothetical screening, Derivatives B and D would be identified as promising leads for further investigation due to their higher predicted binding affinities and improved aqueous solubility compared to the parent compound. This computational approach significantly accelerates the discovery process for new chemical entities with optimized properties.

Advanced Analytical Methodologies in Research on 3,3 Dimethylcyclopentyl Methanol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating (3,3-Dimethylcyclopentyl)methanol (B6163143) from reaction mixtures and determining its purity. Gas chromatography and high-performance liquid chromatography are the primary techniques employed for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for monitoring the progress of reactions that synthesize (3,3-Dimethylcyclopentyl)methanol and for profiling the resulting product mixture. In a typical GC-MS analysis, the volatile components of a sample are separated in the gas chromatograph and then directly introduced into the mass spectrometer for ionization and detection. nih.gov

The choice of the GC column is critical for achieving good separation. For polar analytes like alcohols, a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) or a wax-based stationary phase, is often recommended. researchgate.netresearchgate.net The temperature program of the GC oven is optimized to ensure efficient separation of all components in the mixture.

The mass spectrometer provides detailed information about the molecular weight and fragmentation pattern of the eluted compounds. For alcohols, the molecular ion peak may be weak or absent due to rapid fragmentation. ntu.edu.sgjove.com Common fragmentation pathways for alcohols include α-cleavage and dehydration (loss of a water molecule, resulting in a peak at M-18). ntu.edu.sgjove.comlibretexts.org For (3,3-Dimethylcyclopentyl)methanol, key fragment ions would be anticipated, and their presence and relative intensities in the mass spectrum help to confirm the structure of the target compound and identify any byproducts. The use of a high-resolution mass spectrometer can provide exact mass measurements, further aiding in the identification of unknown impurities.

A typical GC-MS analysis for reaction monitoring would involve:

Injecting a small aliquot of the reaction mixture into the GC-MS system.

Separating the components on a suitable capillary column.

Analyzing the mass spectrum of each eluted peak to identify the starting materials, intermediates, the desired product, and any side products.

Quantifying the relative amounts of each component to determine the reaction conversion and product purity.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer and Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of (3,3-Dimethylcyclopentyl)methanol, and it is particularly crucial for the separation of stereoisomers if the compound is chiral. researchgate.netspringernature.com Since (3,3-Dimethylcyclopentyl)methanol itself does not possess a chiral center, this section will focus on general purity analysis. However, if chiral derivatives were to be synthesized, chiral HPLC would be the method of choice for their separation. researchgate.netchiralpedia.com

For purity analysis, a reversed-phase HPLC method is commonly employed. This involves a non-polar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). nih.gov The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

A typical HPLC method for purity analysis would include the following parameters:

| Parameter | Condition |

| Column | C18, e.g., 4.6 mm i.d. × 250 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV detector (if the molecule has a chromophore) or a universal detector like a Refractive Index (RI) detector or Evaporative Light Scattering Detector (ELSD) |

| Column Temperature | Controlled, e.g., 30°C |

This table represents typical starting conditions for HPLC method development and would require optimization for the specific analysis of (3,3-Dimethylcyclopentyl)methanol.

The purity of the sample is determined by integrating the peak area of the main component and any impurity peaks in the chromatogram. For quantitative analysis, a calibration curve is generated using standards of known concentration. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for In-depth Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including (3,3-Dimethylcyclopentyl)methanol. hyphadiscovery.combbhegdecollege.com It provides detailed information about the carbon-hydrogen framework of the molecule.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information, but for a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are essential. nih.govyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing out the connectivity of the cyclopentane (B165970) ring and the substituent.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edunih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. sdsu.edunih.gov HMBC is crucial for connecting different structural fragments. For instance, it can show correlations from the methyl protons to the quaternary carbon at position 3 and the adjacent ring carbons, confirming the placement of the dimethyl group.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon chemical shifts can be achieved, leading to the definitive structural confirmation of (3,3-Dimethylcyclopentyl)methanol. researchgate.net

| Technique | Information Gained |

| COSY | ¹H-¹H correlations (connectivity of proton spin systems) |

| HSQC | ¹H-¹³C one-bond correlations (which proton is attached to which carbon) |

| HMBC | ¹H-¹³C long-range correlations (connectivity between different parts of the molecule) |

This table summarizes the primary information obtained from common 2D NMR experiments used for structural elucidation.

Solid-State NMR Studies

While solution-state NMR is most common for the structural elucidation of soluble compounds, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of (3,3-Dimethylcyclopentyl)methanol in the solid state. This can be particularly useful for studying polymorphism, where a compound can exist in different crystalline forms. nih.gov

In solid-state NMR, techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions that broaden the signals in the solid state, resulting in higher resolution spectra. nih.gov ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that enhances the signal of the less abundant ¹³C nuclei.

Solid-state NMR could be used to:

Characterize the crystalline form(s) of (3,3-Dimethylcyclopentyl)methanol.

Study intermolecular interactions, such as hydrogen bonding, in the solid state.

Investigate molecular dynamics and conformational changes in the solid phase. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for confirming the molecular formula of (3,3-Dimethylcyclopentyl)methanol.

In addition to exact mass determination, HRMS is instrumental in analyzing fragmentation pathways. nih.gov By obtaining high-resolution mass data for the fragment ions, their elemental compositions can also be determined, providing strong evidence for the proposed fragmentation mechanisms.

For an alcohol like (3,3-Dimethylcyclopentyl)methanol, key fragmentation pathways observable by HRMS include: ntu.edu.sgjove.com

Dehydration : Loss of a water molecule (H₂O).

α-Cleavage : Cleavage of the bond between the carbon bearing the hydroxyl group and the cyclopentane ring. libretexts.org

Ring Cleavage : Fragmentation of the cyclopentane ring itself.

The fragmentation of 3,3-dimethylpentane, an acyclic analogue, shows characteristic losses of alkyl radicals, and similar fragmentation patterns involving the loss of methyl and ethyl groups would be expected for (3,3-Dimethylcyclopentyl)methanol. docbrown.info The fragmentation of methanol itself is well-studied and involves the loss of a hydrogen atom to form the stable [CH₂OH]⁺ ion. docbrown.inforsc.org

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research

Chiroptical spectroscopic methods are indispensable for determining the absolute configuration and conformational preferences of chiral molecules like (3,3-Dimethylcyclopentyl)methanol. nih.gov These techniques rely on the differential interaction of chiral substances with left and right circularly polarized light. youtube.com

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful tools in this domain. rsc.org CD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region, providing information about the electronic transitions within the molecule. youtube.comnih.gov For a molecule such as (3,3-Dimethylcyclopentyl)methanol, which possesses a chiral center at the carbon atom bearing the hydroxymethyl group (C1), CD spectroscopy can be used to probe its stereochemistry. The sign and intensity of the CD signals, known as Cotton effects, are highly sensitive to the spatial arrangement of atoms around the stereocenter. nih.gov

VCD, a related technique, measures the differential absorption of circularly polarized infrared light, providing stereochemical information about the molecule's vibrational transitions. rsc.orgnih.gov This method is particularly valuable as it can provide detailed conformational information in solution. rsc.org While specific VCD research on (3,3-Dimethylcyclopentyl)methanol is not widely published, the principles can be extrapolated from studies on similar chiral molecules. The analysis involves comparing experimentally obtained spectra with theoretical spectra calculated using methods like Density Functional Theory (DFT). nih.govnih.gov A good correlation between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration (R or S) of the chiral center.

The stereochemical features of such molecules are highly sensitive to their conformation. nih.gov For cyclopentane derivatives, the five-membered ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The specific conformation adopted influences the observed chiroptical response. Therefore, computational modeling is a crucial aspect of the analysis, helping to identify the most stable conformers and predict their corresponding CD and VCD spectra. nih.gov

Table 1: Chiroptical Spectroscopy Techniques for Stereochemical Analysis

| Technique | Principle | Information Gained | Application to (3,3-Dimethylcyclopentyl)methanol |

|---|---|---|---|

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized UV-Vis light. youtube.com | Determination of absolute configuration, study of electronic transitions. | Assigning the R/S configuration of the chiral center at C1. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. researchgate.net These techniques are complementary and essential for identifying functional groups and monitoring chemical transformations. epequip.comresearchgate.net

Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. researchgate.net The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrations of particular bonds or functional groups. For (3,3-Dimethylcyclopentyl)methanol, FT-IR is instrumental in confirming the presence of its key functional groups.

Raman spectroscopy, on the other hand, is a light-scattering technique. researchgate.net When monochromatic light (from a laser) interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The frequency shift corresponds to the molecule's vibrational frequencies. While FT-IR is sensitive to changes in the dipole moment of a bond, Raman spectroscopy is sensitive to changes in its polarizability. researchgate.net This complementarity is particularly useful; for instance, the O-H bond in alcohols produces a strong, broad absorption in the FT-IR spectrum, while the C-C skeletal vibrations are often more prominent in the Raman spectrum. nih.gov

The analysis of the FT-IR and Raman spectra of (3,3-Dimethylcyclopentyl)methanol would reveal characteristic peaks. The right-hand portion of an infrared spectrum, from approximately 1500 to 400 cm⁻¹, is known as the fingerprint region and is unique to each molecule, allowing for definitive identification. docbrown.info

Table 2: Expected Vibrational Frequencies for (3,3-Dimethylcyclopentyl)methanol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |

| C-H (CH₂) | Bending (Scissoring) | ~1465 | ~1465 |

| C-H (CH₃) | Bending (Asymmetric/Symmetric) | ~1450 / ~1375 | ~1450 / ~1375 |

| C-O (Alcohol) | Stretching | 1000-1260 | 1000-1260 |

Note: These are general ranges and the exact peak positions for (3,3-Dimethylcyclopentyl)methanol would require experimental measurement.

Reaction Monitoring

The specificity of vibrational spectroscopy makes it an excellent tool for real-time monitoring of chemical reactions involving (3,3-Dimethylcyclopentyl)methanol. researchgate.net For example, in an oxidation reaction to form the corresponding aldehyde or carboxylic acid, FT-IR spectroscopy could be used to follow the disappearance of the broad O-H stretch and the C-O stretch of the primary alcohol, and the simultaneous appearance of a strong C=O stretching band around 1700-1750 cm⁻¹. scribd.com Similarly, in an esterification reaction, the disappearance of the alcohol's O-H band and the appearance of the characteristic ester C=O and C-O stretching bands can be tracked to determine the reaction's progress and endpoint. The non-destructive nature of these techniques is a significant advantage for in-situ reaction analysis. researchgate.net

Applications and Role of 3,3 Dimethylcyclopentyl Methanol in Advanced Materials and Chemical Synthesis

Use as a Building Block in Polymer Chemistry Research

The potential utility of (3,3-Dimethylcyclopentyl)methanol (B6163143) in polymer chemistry lies in its ability to introduce a bulky, alicyclic moiety into a polymer backbone. This can influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and mechanical strength.

While specific studies detailing the synthesis of monomers from (3,3-Dimethylcyclopentyl)methanol are not widely reported, its structure lends itself to the creation of monomers with specific stereochemical properties. The cyclopentane (B165970) ring introduces a degree of rigidity, and the gem-dimethyl group provides a distinct steric hindrance. This could be advantageous in controlling the tacticity of a polymer during polymerization, leading to materials with more ordered structures and, consequently, tailored properties. The conversion of the primary alcohol group to other functional groups, such as acrylates, methacrylates, or vinyl ethers, would yield monomers suitable for various polymerization techniques.

The incorporation of the (3,3-Dimethylcyclopentyl)methanol moiety into polymeric architectures could be achieved through the polymerization of its corresponding monomers or by its use as a chain transfer agent or a modifying agent in post-polymerization reactions. The bulky nature of the 3,3-dimethylcyclopentyl group would likely increase the glass transition temperature (Tg) of the resulting polymer, enhancing its thermal stability. Furthermore, the non-polar character of the cycloalkane ring could be used to tune the solubility of the polymer in various solvents.

Ligand Design and Coordination Chemistry Research

In the field of coordination chemistry, the design of ligands plays a crucial role in the development of new catalysts and functional materials. While there is a lack of specific research on the use of (3,3-Dimethylcyclopentyl)methanol as a ligand or a precursor for ligand synthesis, its structure offers potential for creating novel ligands. The hydroxyl group can be modified to introduce coordinating atoms like nitrogen, phosphorus, or sulfur. The steric bulk of the 3,3-dimethylcyclopentyl group could be beneficial in creating sterically demanding ligands that can stabilize specific metal oxidation states or influence the selectivity of catalytic reactions.

Research into its Role in the Synthesis of Specialized Organic Molecules

(3,3-Dimethylcyclopentyl)methanol and its derivatives are available from various chemical suppliers, which suggests their use as building blocks in the synthesis of more complex organic molecules. For instance, a patent has listed "[3,3-dimethylcyclopentyl]methanol" as a component within a broader class of compounds, although its specific contribution to the final molecule's properties was not detailed. google.com The presence of the hydroxyl group allows for a wide range of chemical transformations, making it a versatile intermediate for introducing the 3,3-dimethylcyclopentyl motif into target molecules in areas such as medicinal chemistry and materials science.

Development of Novel Solvents or Reagents Based on the (3,3-Dimethylcyclopentyl)methanol Structure

The development of novel solvents and reagents with specific properties is an ongoing area of chemical research. While there is no direct evidence of (3,3-Dimethylcyclopentyl)methanol being developed as a solvent or reagent, its physical properties, such as its likely low polarity and specific boiling point, could make it a candidate for specialized applications. Its derivatives could also be explored as reagents; for example, esterification or etherification of the hydroxyl group could lead to new compounds with tailored reactivity and solubility.

Environmental and Sustainability Aspects in Research on 3,3 Dimethylcyclopentyl Methanol

Academic Studies on Biodegradation Pathways of (3,3-Dimethylcyclopentyl)methanol (B6163143) and its Derivatives

Currently, there are no specific studies on the biodegradation of (3,3-Dimethylcyclopentyl)methanol. However, research on related compounds, such as branched alkanes and other cyclic alcohols, can provide a framework for potential metabolic pathways.

Microbial degradation of alkanes is a well-documented process, often initiated by an oxidation step. frontiersin.orgresearchgate.net For a compound like (3,3-Dimethylcyclopentyl)methanol, the initial biological attack would likely involve the oxidation of the alcohol group or the hydrocarbon ring. The presence of gem-dimethyl groups on the cyclopentane (B165970) ring could present a steric hindrance to microbial enzymes, potentially making it more resistant to degradation compared to its linear or less-substituted counterparts. bohrium.com

A plausible biodegradation pathway could involve the following steps, based on known microbial actions on similar structures:

Oxidation of the Alcohol: The primary alcohol group could be oxidized by alcohol dehydrogenases to form the corresponding aldehyde, (3,3-Dimethylcyclopentyl)methanal.

Further Oxidation to Carboxylic Acid: The aldehyde could then be further oxidized to 3,3-Dimethylcyclopentanecarboxylic acid.

Ring Cleavage: The cyclopentane ring would likely undergo cleavage, a common step in the degradation of cyclic compounds, to form a dicarboxylic acid that can then enter central metabolic pathways. nih.gov

Research into the biodegradation of (3,3-Dimethylcyclopentyl)methanol would likely involve isolating microorganisms capable of utilizing it as a sole carbon source and identifying the metabolic intermediates.

Table 1: Hypothetical Biodegradation Intermediates of (3,3-Dimethylcyclopentyl)methanol

| Compound Name | Chemical Formula | Potential Role in Pathway |

| (3,3-Dimethylcyclopentyl)methanol | C8H16O | Starting Compound |

| (3,3-Dimethylcyclopentyl)methanal | C8H14O | Initial Oxidation Product |

| 3,3-Dimethylcyclopentanecarboxylic acid | C8H14O2 | Intermediate |

| Various Dicarboxylic Acids | - | Ring Fission Products |

Research into Ecotoxicity of the Compound in Controlled Environmental Systems

The ecotoxicity of (3,3-Dimethylcyclopentyl)methanol has not been specifically determined. However, general principles of ecotoxicology for cyclic alcohols can be considered. The toxicity of alcohols in aquatic systems is influenced by factors such as water solubility and molecular structure. epa.gov

A research program to determine the ecotoxicity of this compound would likely involve standardized tests on various aquatic organisms.

Table 2: Illustrative Ecotoxicity Testing Protocol for (3,3-Dimethylcyclopentyl)methanol

| Test Organism | Endpoint | Typical Concentration Range (Hypothetical) |

| Daphnia magna (Water Flea) | Acute Immobilisation (EC50) | 10 - 100 mg/L |

| Pimephales promelas (Fathead Minnow) | Acute Toxicity (LC50) | 10 - 100 mg/L |

| Pseudokirchneriella subcapitata (Green Algae) | Growth Inhibition (EC50) | 1 - 50 mg/L |

Studies on other cyclic alcohols have shown that their metabolites can sometimes be more toxic than the parent compound. mmsl.cz Therefore, a thorough ecotoxicological assessment would also need to consider the potential impact of its biodegradation products. Research has also indicated that acyclic alcohols can sometimes exhibit stronger toxicity than cyclic ones in certain organisms. researchgate.net

Sustainable Synthesis and Life Cycle Assessment Research from an Academic Perspective

The development of sustainable, or "green," synthesis routes for chemicals is a major focus of contemporary chemical research. For (3,3-Dimethylcyclopentyl)methanol, this would involve exploring synthetic pathways that minimize waste, use renewable feedstocks, and are energy-efficient.

While specific sustainable synthesis methods for this compound are not documented, general strategies for producing related cyclopentanols and cyclopentanones offer potential avenues. One promising approach is the use of biomass-derived feedstocks, such as furfural, which can be catalytically converted to cyclopentanol (B49286). nih.govrsc.org A hypothetical green synthesis route for (3,3-Dimethylcyclopentyl)methanol could potentially be adapted from such methods. There are also patented "green" methods for synthesizing cyclopentanol that aim to reduce corrosion and environmental pollution. google.com

Table 3: Comparison of Potential Synthesis Routes for (3,3-Dimethylcyclopentyl)methanol

| Synthesis Approach | Potential Advantages | Potential Challenges |

| Traditional Petrochemical Route | Established technology | Reliance on fossil fuels, potential for hazardous byproducts |

| Biomass-Derived Route | Use of renewable feedstocks, potentially lower carbon footprint | Requires efficient catalytic conversion, may compete with food sources |

| Chemo-enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme stability and cost, scalability |

Q & A

Q. Table 1. Key Reaction Conditions for Synthesis Optimization

| Step | Reagents/Conditions | Critical Parameters | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Pd/C, EtOH | Temperature (25–50°C), H₂ pressure (1–5 atm) | |

| Sulfonation | C₈H₁₇SO₂Cl, Et₃N, CH₂Cl₂ | Reaction time (2–6 hr), stoichiometry (1:1.2) | |

| Hydrolysis | 1 N NaOH | pH control, agitation rate |

Q. Table 2. Computational Tools for Property Prediction

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.